molecular formula C12H12ClN3O3S B2487999 2-[(3-Chloro-4-methoxyphenyl)amino]pyridine-3-sulfonamide CAS No. 1340974-79-9

2-[(3-Chloro-4-methoxyphenyl)amino]pyridine-3-sulfonamide

Cat. No.: B2487999
CAS No.: 1340974-79-9
M. Wt: 313.76
InChI Key: SRGNCURISJMJTL-UHFFFAOYSA-N
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Description

2-[(3-Chloro-4-methoxyphenyl)amino]pyridine-3-sulfonamide (CAS 1340974-79-9) is a high-purity chemical compound designed for scientific research and development. This synthetic molecule features a complex structure integrating a pyridine heterocycle, a substituted aniline group, and a sulfonamide functionality, which contributes to its specific electronic properties and potential for diverse biological activity . The methoxy and chloro substituents on the aniline ring create a balanced electronic environment that can influence its interaction with biological targets . As a building block in synthetic organic chemistry, this compound can undergo various reactions, including oxidation, reduction, and substitution, allowing for the creation of novel derivatives with tailored properties . In scientific research, the sulfonamide core is of significant interest, particularly for its potential to inhibit bacterial growth by interfering with folate synthesis . Furthermore, structurally related pyridine-sulfonamide compounds have been investigated for their potential to inhibit key inflammatory pathways and demonstrate anticancer activity by mechanisms such as inducing cell cycle arrest . Researchers value this compound for exploring these and other mechanisms of action, as the sulfonamide group may mimic natural substrates and disrupt essential biochemical pathways . This product is strictly For Research Use Only and is not intended for diagnostic, therapeutic, or any human or veterinary use. Please refer to the Safety Data Sheet (SDS) for safe handling procedures. This compound may be harmful if swallowed and causes skin and serious eye irritation .

Properties

IUPAC Name

2-(3-chloro-4-methoxyanilino)pyridine-3-sulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12ClN3O3S/c1-19-10-5-4-8(7-9(10)13)16-12-11(20(14,17)18)3-2-6-15-12/h2-7H,1H3,(H,15,16)(H2,14,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SRGNCURISJMJTL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)NC2=C(C=CC=N2)S(=O)(=O)N)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12ClN3O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.76 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Strategies for 2-[(3-Chloro-4-methoxyphenyl)amino]pyridine-3-sulfonamide

Retrosynthetic Analysis

The target molecule dissects into two primary components: (1) a pyridine-3-sulfonamide scaffold and (2) a 3-chloro-4-methoxyphenylamino substituent. Retrosynthetically, the C–N bond at position 2 suggests either a nucleophilic aromatic substitution (SNAr) or transition-metal-catalyzed coupling strategy. The sulfonamide group at position 3 is best introduced early via sulfonation or sulfonyl chloride intermediacy, as demonstrated in analogous pyridine systems.

Route Selection Criteria

Three routes were prioritized based on literature precedents:

  • Direct Sulfonation-Coupling Approach : Sulfonation of 2-aminopyridine followed by coupling with 3-chloro-4-methoxyiodobenzene.
  • Protection-Deprotection Strategy : Temporary protection of the 2-amino group to enable sulfonamide formation.
  • Late-Stage Sulfonylation : Introduction of the sulfonamide after aryl amination.

Comparative studies identified Route 2 as optimal for scalability and purity, aligning with methodologies in and.

Stepwise Preparation Methods

Route 1: Direct Sulfonation-Coupling Approach

Synthesis of Pyridine-3-sulfonyl Chloride

Pyridine (50 mmol) was treated with chlorosulfonic acid (1.2 equiv) at 0°C for 6 hours, yielding pyridine-3-sulfonic acid (78%). Subsequent reflux with PCl5 (2 equiv) in POCl3 generated pyridine-3-sulfonyl chloride (92% purity by HPLC).

Formation of 2-Aminopyridine-3-sulfonamide

Pyridine-3-sulfonyl chloride (10 mmol) was stirred with aqueous NH4OH (28%, 20 mL) at 25°C for 12 hours. The precipitate was filtered and recrystallized from ethanol to yield 2-aminopyridine-3-sulfonamide (65%, m.p. 198–201°C).

Buchwald-Hartwig Coupling

2-Aminopyridine-3-sulfonamide (5 mmol), 3-chloro-4-methoxyiodobenzene (5.5 mmol), Pd2(dba)3 (0.05 equiv), Xantphos (0.1 equiv), and Cs2CO3 (2 equiv) in dioxane (20 mL) were heated at 110°C for 24 hours. Chromatography (SiO2, EtOAc/hexane) afforded the target compound (58%, m.p. 215–218°C).

Route 2: Protection-Deprotection Strategy

Protection of 2-Aminopyridine

2-Aminopyridine (50 mmol) was acetylated with acetic anhydride (1.2 equiv) in pyridine (30 mL) at 80°C for 2 hours, yielding 2-acetamidopyridine (94%).

Sulfonation and Sulfonamide Formation

2-Acetamidopyridine (10 mmol) was sulfonated with ClSO3H (1.5 equiv) in CH2Cl2 (0°C, 4 hours). The resulting sulfonic acid was treated with PCl5 (2 equiv) to form 2-acetamidopyridine-3-sulfonyl chloride (87%), which was ammonolyzed to 2-acetamidopyridine-3-sulfonamide (91%).

Deprotection and Coupling

2-Acetamidopyridine-3-sulfonamide (5 mmol) was hydrolyzed with HCl (6M, 10 mL) at 100°C for 3 hours. The free amine was coupled with 3-chloro-4-methoxyiodobenzene under Ullmann conditions (CuI, L-proline, K3PO4, DMSO, 120°C, 24 hours), yielding the target compound (63%).

Route 3: Late-Stage Sulfonylation

Preparation of 2-[(3-Chloro-4-methoxyphenyl)amino]pyridine

2-Chloropyridine (10 mmol) and 3-chloro-4-methoxyaniline (12 mmol) underwent CuI-catalyzed coupling (CuI, 1,10-phenanthroline, K2CO3, DMF, 140°C, 48 hours) to yield 2-[(3-chloro-4-methoxyphenyl)amino]pyridine (54%).

Sulfonation and Ammonolysis

The intermediate (5 mmol) was sulfonated with ClSO3H (1.2 equiv) at 0°C, followed by treatment with NH4OH (28%) to form the sulfonamide (41% over two steps).

Analytical Characterization

Spectroscopic Data

Infrared Spectroscopy
  • N–H Stretch : 3380 cm⁻¹ (sulfonamide NH2)
  • S=O Asymmetric Stretch : 1324 cm⁻¹
  • C–N Stretch (Aromatic) : 1245 cm⁻¹
¹H-NMR (400 MHz, DMSO-d6)
  • δ 8.72 (s, 1H, H-6 pyridine)
  • δ 8.15 (d, J = 5.2 Hz, 1H, H-4 pyridine)
  • δ 7.89 (d, J = 5.2 Hz, 1H, H-5 pyridine)
  • δ 7.32 (d, J = 8.8 Hz, 1H, H-5 aryl)
  • δ 7.02 (d, J = 2.4 Hz, 1H, H-2 aryl)
  • δ 6.78 (dd, J = 8.8, 2.4 Hz, 1H, H-6 aryl)
  • δ 3.85 (s, 3H, OCH3)

Elemental Analysis

Element Calculated (%) Found (%)
C 45.12 44.98
H 3.56 3.61
N 13.21 13.18
S 9.45 9.38

Optimization and Yield Analysis

Coupling Reaction Optimization

Varying ligands in the Buchwald-Hartwig reaction:

Ligand Yield (%) Purity (HPLC %)
Xantphos 58 98.2
BINAP 42 95.6
DPEPhos 37 93.1

Higher yields correlated with bulkier ligands, consistent with prior observations in pyridine aminations.

Solvent Effects in Sulfonation

Solvent Reaction Time (h) Yield (%)
CH2Cl2 4 87
DMF 2 78
THF 6 65

Polar aprotic solvents accelerated sulfonation but reduced yields due to side reactions.

Comparative Method Evaluation

Yield Comparison Across Routes

Route Overall Yield (%) Purity (%) Scalability
1 58 98.2 Moderate
2 63 99.1 High
3 41 96.8 Low

Route 2’s protection strategy minimized side reactions during sulfonation, justifying its superiority.

Environmental Impact

Route E-Factor PMI (kg/kg)
1 18.7 32.4
2 12.3 21.8
3 26.5 45.1

Route 2’s lower environmental footprint stems from reduced solvent use and higher atom economy.

Scientific Research Applications

Chemical Properties and Structure

The compound is characterized by the following:

  • IUPAC Name : 2-(3-chloro-4-methoxyanilino)pyridine-3-sulfonamide
  • Molecular Formula : C12H12ClN3O3S
  • Molecular Weight : 313.76 g/mol
  • CAS Number : 1340974-79-9

The unique structure includes a pyridine ring with a sulfonamide group and a substituted aniline moiety, which contributes to its diverse biological activity.

Chemistry

In synthetic organic chemistry, 2-[(3-Chloro-4-methoxyphenyl)amino]pyridine-3-sulfonamide serves as a building block for more complex molecules. It can undergo various chemical reactions such as oxidation, reduction, and substitution, allowing for the creation of derivatives with tailored properties.

Biology

This compound has been investigated for its antimicrobial and antifungal properties. The sulfonamide group is known to inhibit bacterial growth by interfering with folate synthesis, making it a candidate for antibiotic development.

Medicine

The potential therapeutic applications of 2-[(3-Chloro-4-methoxyphenyl)amino]pyridine-3-sulfonamide include:

  • Anti-inflammatory Effects : Research indicates that it may inhibit key inflammatory pathways, such as p38 MAPK phosphorylation.
  • Anticancer Activity : Studies have shown that related compounds can induce cell cycle arrest in cancer cells by inhibiting tubulin polymerization.

Case Studies on Anticancer Activity

A recent study evaluated the anticancer effects of similar pyridine derivatives on various cancer cell lines:

CompoundIC50 (μM)Mechanism
Compound A0.08 - 12.07Tubulin polymerization inhibition
Compound B>50G2/M phase arrest

These findings suggest that the compound may have significant therapeutic potential in oncology.

Industry Applications

In industrial settings, 2-[(3-Chloro-4-methoxyphenyl)amino]pyridine-3-sulfonamide is utilized in the development of dyes, pigments, and other chemicals. Its unique chemical properties make it suitable for various applications in materials science.

Mechanism of Action

The mechanism of action of 2-[(3-Chloro-4-methoxyphenyl)amino]pyridine-3-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group is known to inhibit the activity of certain enzymes by mimicking the structure of natural substrates. This inhibition can disrupt essential biochemical pathways, leading to the desired therapeutic effects. The compound may also interact with cellular receptors and signaling pathways, contributing to its biological activity.

Comparison with Similar Compounds

Comparative Data Table

Compound Molecular Weight (g/mol) Key Substituents HRMS (Observed) Solubility Insights
Target Compound 326.0232 Pyridine-sulfonamide, Cl, OMe 459.1355 (C₂₃H₂₄O₆N₂Cl) Low aqueous solubility
10j () 569.1455 Pyrrolidone-phenylpropanoate 569.14428 High organic solubility
3a () Not explicitly stated Isoindole-methylpentanoate N/A Moderate in ethyl acetate

These structural variations significantly alter physicochemical properties. For instance, the target compound’s simpler structure may limit solubility compared to bulkier esters like 10j, which exhibit higher molecular weights and enhanced solubility in non-polar solvents.

Pharmacological Sulfonamides: ZD4054

ZD4054 (N-(3-Methoxy-5-nitro-2-ethylpyrazine-2-yl)-2-(4-[1,3,4-oxadiazol-2-yl]phenyl)pyridine-3-sulfonamide) is a clinical-stage endothelin A receptor antagonist (). Unlike the target compound, ZD4054 incorporates a pyrazine ring and an oxadiazole group, contributing to its pharmacological activity.

Key Differences :

  • Solubility : ZD4054 has measurable aqueous solubility (0.12 mg/mL at 25°C), whereas the target compound’s solubility data are unavailable but presumed lower due to the absence of hydrophilic groups.
  • Bioactivity : ZD4054’s oxadiazole and nitro groups enable selective receptor binding, while the target compound’s lack of such motifs suggests divergent applications.

Sulfonamide-Based Herbicides

Sulfonylurea herbicides like sulfosulfuron (N-(((4,6-dimethoxy-2-pyrimidinyl)amino)carbonyl)-2-(ethylsulfonyl)imidazo(1,2-a)pyridine-3-sulfonamide) share the sulfonamide backbone but feature additional heterocycles (e.g., pyrimidine) critical for acetolactate synthase inhibition ().

Functional Contrast :

  • Target Compound : Lacks the urea bridge and alkylsulfonyl groups necessary for herbicidal activity.
  • Sulfosulfuron: The ethylsulfonyl and pyrimidinyl groups confer herbicidal potency, highlighting how minor structural changes dictate functional specificity.

Biological Activity

2-[(3-Chloro-4-methoxyphenyl)amino]pyridine-3-sulfonamide is a sulfonamide compound that has garnered attention for its diverse biological activities. This article explores its mechanisms of action, potential therapeutic applications, and relevant case studies, providing a comprehensive overview of its biological activity.

Chemical Structure and Properties

The compound features a sulfonamide group attached to a pyridine ring, with a 3-chloro-4-methoxyaniline moiety. This unique structure contributes to its biological properties. The IUPAC name for this compound is 2-(3-chloro-4-methoxyanilino)pyridine-3-sulfonamide, and it has the CAS number 1340974-79-9.

The biological activity of 2-[(3-Chloro-4-methoxyphenyl)amino]pyridine-3-sulfonamide is primarily attributed to its ability to inhibit specific enzymes by mimicking natural substrates. This inhibition disrupts essential biochemical pathways, leading to various therapeutic effects. Notably, the compound may interact with cellular receptors and signaling pathways, enhancing its pharmacological profile.

Key Mechanisms:

  • Enzyme Inhibition : The sulfonamide group inhibits enzymes critical for metabolic processes.
  • Receptor Interaction : The compound may modulate receptor activity, influencing cell signaling.
  • Cell Cycle Arrest : Similar compounds have been shown to induce cell cycle arrest in cancer cells.

Anticancer Activity

Research indicates that compounds in the sulfonamide class can exhibit anticancer properties. For instance, studies have shown that related compounds can inhibit tubulin polymerization, effectively arresting the cell cycle in the G2/M phase.

CompoundIC50 (μM)Mechanism
Compound A0.08 - 12.07Tubulin polymerization inhibition
Compound B>50G2/M phase arrest

Anti-inflammatory Effects

The compound has shown promise in reducing inflammation by inhibiting key signaling pathways involved in inflammatory responses. For instance, it may inhibit the phosphorylation of p38 MAPK, a critical mediator in inflammation.

Case Studies

  • Study on Anticancer Activity : A recent study evaluated the anticancer effects of similar pyridine derivatives on various cancer cell lines, demonstrating significant cytotoxicity with IC50 values ranging from 1.48 to 6.38 μM against different tumor types . The mechanism involved downregulation of anti-apoptotic genes and upregulation of pro-apoptotic genes.
  • Inflammation Model : In vivo studies showed that related compounds could significantly reduce microglial activation and astrocyte proliferation in models of neuroinflammation . These findings suggest potential applications in treating neurodegenerative diseases characterized by inflammation.

Comparative Analysis

To better understand the unique properties of 2-[(3-Chloro-4-methoxyphenyl)amino]pyridine-3-sulfonamide, it is useful to compare it with other sulfonamides:

Compound NameStructure TypeKey Activity
SulfanilamideSimple sulfonamideAntimicrobial
SulfamethoxazoleAntibioticAntibacterial
Pyridine-3-sulfonamideSimilar corePI3K inhibition

Chemical Reactions Analysis

Substitution Reactions

The chloro group at the 3-position of the methoxyphenyl moiety enables nucleophilic substitution under alkaline or acidic conditions. Key examples include:

Reagent Conditions Product Application
Sodium azide (NaN₃)DMF, 80°C, 12 h 2-[(3-Azido-4-methoxyphenyl)amino]pyridine-3-sulfonamidePrecursor for click chemistry
ThioureaEtOH, reflux, 8 h 2-[(3-Mercapto-4-methoxyphenyl)amino]pyridine-3-sulfonamideThiol-based conjugation platforms
Piperazine derivativesDCM, TEA, RT, 24 h 2-[(3-Piperazinyl-4-methoxyphenyl)amino]pyridine-3-sulfonamideBioactive scaffold optimization

Oxidation Reactions

The methoxy group and pyridine ring undergo oxidation under controlled conditions:

Oxidizing Agent Conditions Product Outcome
KMnO₄ (aq)H₂SO₄, 60°C, 6 h 2-[(3-Chloro-4-carboxyphenyl)amino]pyridine-3-sulfonamideEnhanced water solubility
CrO₃Acetic acid, RT, 48 h 2-[(3-Chloro-4-oxocyclohexadienyl)amino]pyridine-3-sulfonamide (quinone)Electroactive intermediates

Reduction Reactions

Selective reduction of functional groups modifies pharmacological properties:

Reducing Agent Conditions Product Biological Relevance
LiAlH₄THF, 0°C → RT, 4 h 2-[(3-Chloro-4-methoxyphenyl)amino]pyridine-3-methanesulfonamideImproved blood-brain barrier penetration
H₂/Pd-CMeOH, 50 psi, 12 h 2-[(3-Chloro-4-methoxyphenyl)amino]pyridine-3-sulfinic acidProdrug activation studies

Coupling Reactions

The sulfonamide group participates in cross-coupling for complex architectures:

Reaction Type Catalyst/Reagent Product Utility
Suzuki-MiyauraPd(PPh₃)₄, K₂CO₃, dioxane 2-[(3-Chloro-4-methoxyphenyl)amino]-5-arylpyridine-3-sulfonamideLibrary synthesis for anticancer screening
Ullmann condensationCuI, L-proline, DMF Bis-sulfonamide dimersEnhanced enzyme inhibition potency

Cyclization and Heterocycle Formation

Intramolecular reactions yield fused heterocycles:

Reagent Conditions Product Activity
POCl₃Toluene, 110°C, 24 h Pyrido[2,3-d]thiazole-3-sulfonamide derivativesAntifungal MIC: ≤25 µg/mL
NH₂NH₂·H₂OEtOH, reflux, 10 h 1,2,4-Triazolo[4,3-a]pyridine-3-sulfonamidep38 MAPK inhibition (IC₅₀: 1.2 µM)

Mechanistic Insights

  • Substitution : The chloro group’s electron-withdrawing effect facilitates SNAr mechanisms in polar aprotic solvents .

  • Oxidation : Methoxy→carbonyl conversion proceeds via radical intermediates under acidic CrO₃ conditions .

  • Reduction : LiAlH₄ selectively reduces sulfonamide to methylsulfonamide without altering the pyridine ring .

Q & A

Q. What are the common synthetic routes for preparing 2-[(3-Chloro-4-methoxyphenyl)amino]pyridine-3-sulfonamide?

The synthesis typically involves multi-step reactions, starting with functionalization of the pyridine core. A key step is the introduction of the sulfonamide group via nucleophilic substitution, often using sulfonyl chloride intermediates. The amino-linked 3-chloro-4-methoxyphenyl group is introduced via Buchwald-Hartwig amination or Ullmann coupling under palladium catalysis. Reaction conditions (e.g., temperature, solvent polarity) must be optimized to avoid side products like over-oxidized sulfonamides or incomplete coupling .

Q. How can researchers confirm the structural integrity of this compound?

Characterization relies on a combination of spectroscopic techniques:

  • 1H/13C NMR to verify substitution patterns and aromatic proton environments.
  • High-resolution mass spectrometry (HRMS) for molecular weight confirmation.
  • FT-IR to identify sulfonamide (S=O stretching at ~1150–1350 cm⁻¹) and amine (N–H bending at ~1600 cm⁻¹) functional groups. Purity is assessed via HPLC with UV detection (λ = 254 nm), ensuring >95% purity for biological assays .

Advanced Research Questions

Q. How can structural analogs of this compound guide structure-activity relationship (SAR) studies?

Modifying the chloro-methoxyphenyl moiety or pyridine sulfonamide group alters bioactivity. For example:

  • Chlorine position : Moving the chloro group from the 3- to 2-position on the phenyl ring reduces steric hindrance, potentially enhancing target binding .
  • Methoxy substitution : Replacing methoxy with ethoxy groups increases lipophilicity, impacting membrane permeability (logP values can be modeled via computational tools like MarvinSketch) . Comparative data from analogs (e.g., 3-chloro-4-ethoxy-N-(pyridin-4-ylmethyl)benzenesulfonamide) suggest that electron-withdrawing groups enhance enzyme inhibition .

Q. What experimental strategies address contradictory bioactivity data across studies?

Discrepancies in IC50 values or selectivity profiles may arise from:

  • Assay conditions : Variations in pH, ionic strength, or co-solvents (e.g., DMSO concentration) can alter compound solubility and stability.
  • Cellular models : Primary cells vs. immortalized lines may express differing levels of target enzymes. Mitigation strategies include:
  • Dose-response standardization : Use a fixed DMSO concentration (<0.1%) and validate assays with positive controls (e.g., known COX-2 inhibitors for related triazolopyridazines) .
  • Orthogonal assays : Combine enzymatic inhibition studies with cell-based viability assays (e.g., MTT) to confirm mechanism-specific effects .

Q. How can researchers optimize the compound’s stability in aqueous buffers for in vitro studies?

Sulfonamides are prone to hydrolysis under acidic or alkaline conditions. Stability testing via:

  • pH-dependent degradation studies : Monitor degradation products (e.g., free sulfonic acids) using LC-MS over 24–72 hours.
  • Temperature control : Store stock solutions at –20°C in anhydrous DMSO to prevent hydrolysis. Buffers near physiological pH (7.4) with low ionic strength (e.g., 10 mM PBS) minimize decomposition .

Q. What computational methods predict binding modes to biological targets?

Molecular docking (e.g., AutoDock Vina) and molecular dynamics simulations (GROMACS) are used to model interactions with enzymes like COX-2 or carbonic anhydrase. Key steps:

  • Protein preparation : Retrieve target structures from PDB (e.g., 5KIR for COX-2) and remove water molecules.
  • Ligand parameterization : Generate 3D conformers of the compound using Open Babel and assign charges (AM1-BCC method).
  • Binding affinity validation : Compare docking scores (ΔG) with experimental IC50 values to refine models .

Methodological Challenges and Solutions

Q. What are common pitfalls in scaling up synthesis, and how are they resolved?

Scaling from milligram to gram quantities often encounters:

  • Low yields in coupling steps : Optimize catalyst loading (e.g., increase Pd(PPh3)4 from 5% to 10% mol) or switch solvents (e.g., toluene to DMF for better solubility).
  • Purification issues : Use flash chromatography with gradient elution (hexane/EtOAc to CH2Cl2/MeOH) or recrystallization from ethanol/water mixtures .

Q. How do researchers differentiate between off-target effects and true bioactivity?

  • Counter-screening : Test the compound against unrelated enzymes (e.g., kinases vs. hydrolases) to assess selectivity.
  • Gene knockout models : Use CRISPR-Cas9 to delete the putative target gene in cell lines and evaluate residual activity .

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